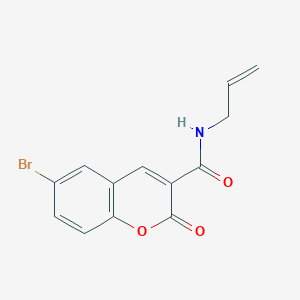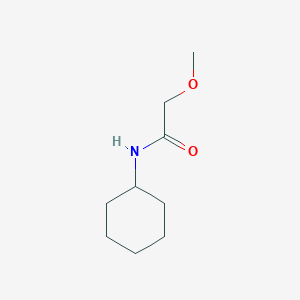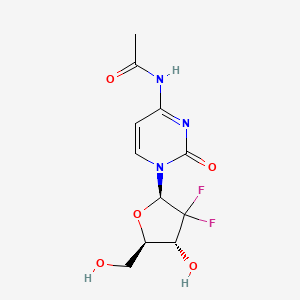![molecular formula C15H10BrCl2NO3 B7468870 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.
Mecanismo De Acción
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in changes to chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to affect the expression of other genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and modulation of immune system function. In addition, this compound has been shown to affect the expression of genes involved in a variety of cellular processes, including DNA repair, cell signaling, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its specificity for HDACs, which allows for targeted manipulation of gene expression. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, making it a potentially useful addition to combination therapies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. In addition, further studies are needed to determine the optimal dosage and treatment regimens for this compound in different types of cancer and other diseases. Finally, investigations into the mechanisms underlying the synergistic effects of this compound with other cancer treatments may lead to new combination therapies with improved efficacy.
Métodos De Síntesis
The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves a multi-step process, starting with the reaction of 2,5-dichloroaniline with ethyl 3-bromobenzoate to form the intermediate 2-(2,5-dichloroanilino)-2-oxoethyl 3-bromobenzoate. This intermediate is then converted to this compound by a series of additional reactions.
Aplicaciones Científicas De Investigación
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy. In addition, this compound has been investigated for its potential use in treating other diseases related to abnormal gene expression, such as neurodegenerative disorders and inflammatory diseases.
Propiedades
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c16-10-3-1-2-9(6-10)15(21)22-8-14(20)19-13-7-11(17)4-5-12(13)18/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZVZSQJZEEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

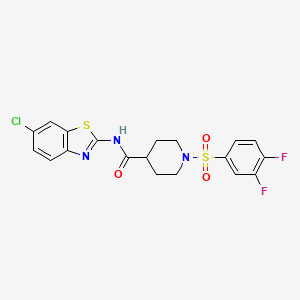
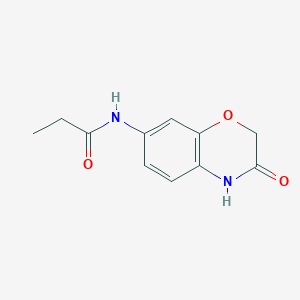
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
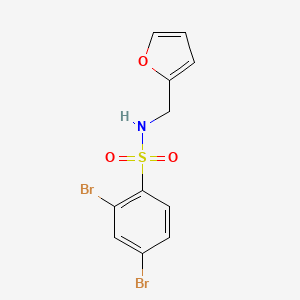
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
